molecular formula C7H17ClN2O B14805767 (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride

Cat. No.: B14805767
M. Wt: 180.67 g/mol
InChI Key: QWAPHKJUGNHRIH-OGFXRTJISA-N
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Description

®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Morpholine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride} ]

Industrial Production Methods

In an industrial setting, the production of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylmorpholine: A similar compound with a slightly different structure.

    Morpholine: The parent compound from which ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride is derived.

    N-Methylmorpholine: Another derivative of morpholine with different substituents.

Uniqueness

®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

N,N-dimethyl-1-[(2R)-morpholin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9(2)6-7-5-8-3-4-10-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1

InChI Key

QWAPHKJUGNHRIH-OGFXRTJISA-N

Isomeric SMILES

CN(C)C[C@H]1CNCCO1.Cl

Canonical SMILES

CN(C)CC1CNCCO1.Cl

Origin of Product

United States

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